molecular formula C9H20O2 B1661955 1,2-Nonanediol CAS No. 42789-13-9

1,2-Nonanediol

Cat. No. B1661955
CAS RN: 42789-13-9
M. Wt: 160.25 g/mol
InChI Key: LJZULWUXNKDPCG-UHFFFAOYSA-N
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Description

1,2-Nonanediol is a chemical compound with the molecular formula C9H20O2 . It has an average mass of 160.254 Da and a monoisotopic mass of 160.146332 Da .


Molecular Structure Analysis

The molecular structure of 1,2-Nonanediol consists of 9 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . It has two hydroxyl groups attached to the first and second carbon atoms, making it a diol .


Physical And Chemical Properties Analysis

1,2-Nonanediol has a density of 0.9±0.1 g/cm3, a boiling point of 257.5±8.0 °C at 760 mmHg, and a flash point of 115.0±13.0 °C . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Biotechnological Production

  • Metabolic Engineering in Microbes for Propanediol Production : Studies have demonstrated the use of engineered Escherichia coli for the biosynthesis of 1,2-propanediol (1,2-PDO) via novel metabolic pathways. This process circumvents cytotoxicity issues associated with traditional methods and achieves high yields and optical purities of the product (Niu et al., 2018). Additionally, Thermoanaerobacterium thermosaccharolyticum has been found to ferment sugars to 1,2-PDO, providing an environmentally friendly alternative to petrochemical-derived methods (Altaras et al., 2001).

Chemical Synthesis and Applications

  • Selective Oxidation to Lactic Acid : Gold-based nanoparticulate catalysts have been used for the oxidation of 1,2-propanediol to lactic acid under mild conditions. This method is significant for producing biodegradable polymers, offering an environmentally sustainable approach (Ryabenkova et al., 2013).

Microbial Production and Industrial Applications

  • Microbial Production and Industrial Use : Research has focused on the microbial production of 1,2-propanediol, exploring its use in polymers, food, pharmaceuticals, and textile industries. Advances in fermentation technology have expanded its applications (Saxena et al., 2010).

Downstream Processing in Biotechnological Production

  • Downstream Processing Challenges : The separation of diols like 1,2-propanediol from fermentation broth accounts for a significant portion of production costs. Various methods like evaporation, distillation, and membrane filtration have been explored, though no single method has emerged as both simple and efficient (Xiu & Zeng, 2008).

Genetic Engineering for Enhanced Production

  • **Genetically Engineered Microorganisms for Production**: Recent research has been focused on developing genetically engineered strains for efficient biosynthesis of 1,3-propanediol, a related compound. These engineered strains aim to overcome limitations like low productivity and metabolite inhibition found in natural microorganisms (Yang et al., 2018).

Metabolic Engineering and Carbon Source Utilization

  • Impact of Carbon Sources and Genetic Modification : Studies on Escherichia coli have shown that the carbon source and genetic modifications, like the deletion of lactate dehydrogenase, significantly affect the production of 1,2-propanediol. These findings are crucial for optimizing microbial production processes (Berríos-Rivera et al., 2003).

Astrochemical Significance

  • Astrochemical Research : Research on 1,2-propanediol also extends to astrochemistry, where its conformers and vibrationally excited states have been investigated. Such studies aid in the astronomical detection of 1,2-propanediol and contribute to our understanding of astrochemical processes (Arenas et al., 2017).

Catalytic Conversion Studies

  • Catalytic Hydrogenolysis of Glycerol to Propanediols : The catalytic conversion of glycerol to 1,2-propanediol and related compounds has been extensively studied. This research highlights various catalysts and reaction conditions for efficient production, contributing to sustainable chemical synthesis methods (Wang et al., 2015).

Safety And Hazards

When handling 1,2-Nonanediol, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

nonane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-2-3-4-5-6-7-9(11)8-10/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZULWUXNKDPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286853
Record name 1,2-Nonanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Nonanediol

CAS RN

42789-13-9
Record name 1,2-Nonanediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48030
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Nonanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
Q Guo, L Pan, Y Qin, F Xie, X Wang, X Zhao… - Microchemical …, 2022 - Elsevier
Trace analysis of multi-targets in complex matrices such as cigarette smoke has always been a great challenge for analysts. In this paper, a high-throughput qualitative and quantitative …
Number of citations: 4 www.sciencedirect.com
L Pan, Y Qin, M Chen, H Liu, S Liu, X Sun… - Industrial Crops and …, 2023 - Elsevier
Comprehensively characterising the flavour composition of essential oils (EOs) is critical due to its wide application in food, cosmetics and medicine industries. The present research …
Number of citations: 1 www.sciencedirect.com
GCB Harriman, AF Poirot, E Abushanab… - Journal of medicinal …, 1992 - ACS Publications
The synthesis of various chiral derivatives of (+)-eryĢhro-9-(2-hydroxy-3-nonyl) adenine,(+)-EHNA, from (2S, 3fi)-3-amino-l, 2-0-isopropylidene-l, 2-nonanediol by condensation with 5-…
Number of citations: 21 pubs.acs.org
GCB Harriman - 1993 - elibrary.ru
Chiral C1 $\sp\prime $ analogs of erythro-9-(2S-hydroxy-3R-nonyl) adenine,(+)-EHNA and 3-deaza (+)-EHNA, were synthesized and evaluated as adenosine deaminase inhibitors. The …
Number of citations: 0 elibrary.ru
H Kawamura, Y Takeda, T Tagawa, H Katuura… - Journal of Oleo …, 2017 - jstage.jst.go.jp
The partition coefficients, K x, of 1, 2-alkanediols and α, ω-alkanediols between dodecyltrimethylammonium bromide (DTAB) micelles and water, and the change of the degree of …
Number of citations: 7 www.jstage.jst.go.jp
S Hara, T Hoshio, M Kameoka, M Sawaguchi… - Tetrahedron, 1999 - Elsevier
… The strneture of the main product was determined to be the expected 3-fluoro-1 ~2-nonanediol (11) from the 1H NMR spectrum of its diacetate. 6a For the a~gnment of the absolute …
Number of citations: 22 www.sciencedirect.com
KL Luska, J Julis, E Stavitski, DN Zakharov… - Chemical …, 2014 - pubs.rsc.org
Ruthenium nanoparticles were immobilized onto an acidic supported ionic liquid phase (RuNPs@SILP) in the development of bifunctional catalysts for the selective deoxygenation of …
Number of citations: 66 pubs.rsc.org
K Tamao, N Ishida - Tetrahedron letters, 1984 - Elsevier
Nucleophilic hydroxymethylation of aldehydes and ketones has been achieved by the reaction with the (isopropoxydimethylsilyl)methyl Grignard reagent and the subsequent oxidative …
Number of citations: 2 www.sciencedirect.com
K Orito, Y Seki, H Suginome, T Iwadare - Bulletin of the Chemical …, 1989 - journal.csj.jp
In connection with the studies on biological activities on myrmicacin and related compounds, the synthetic method for 2-hydroxyalkanoic acids and the corresponding 1,2-diols was …
Number of citations: 19 www.journal.csj.jp
SHI Tiancai, PAN Lining, W Xiaoyu… - Tobacco Science & …, 2021 - search.ebscohost.com
In order to solve the challenge that strong polar analyte protectants are not well performed in weak polar solvent systems, the solution of acetonitrile: dichloromethane= 2: 1 (V/V) was …
Number of citations: 0 search.ebscohost.com

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